2-Hydroxypropyl stearate

Description

Properties

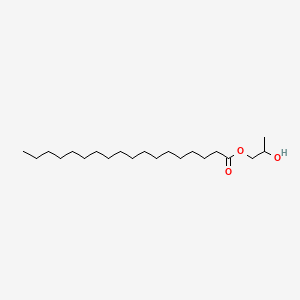

IUPAC Name |

2-hydroxypropyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h20,22H,3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOKUHFZNIUSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872292 | |

| Record name | Propylene glycol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, white beads or flakes with a faint fatty odour | |

| Record name | Propylene glycol stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propylene glycol stearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1144/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water, soluble in alcohol (in ethanol) | |

| Record name | Propylene glycol stearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1144/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

142-75-6, 1323-39-3, 8028-46-4 | |

| Record name | 2-Hydroxypropyl octadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol 1-stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene glycol monostearate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, monoester with 1,2-propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, 2-hydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene glycol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid, monoester with propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxypropyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octadecanoic acid, monoester with 1,2-propanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL 1-STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32I3MRN561 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propylene glycol stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50 °C | |

| Record name | Propylene glycol stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 2-Hydroxypropyl Stearate

To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Core Chemical Properties, Synthesis, Analysis, and Pharmaceutical Applications of 2-Hydroxypropyl Stearate (B1226849).

Executive Summary

This technical guide provides a comprehensive overview of 2-hydroxypropyl stearate (CAS No: 1323-39-3), a significant fatty acid ester utilized in the pharmaceutical and cosmetic industries. The document details its core chemical and physical properties, provides established experimental protocols for its synthesis and analytical characterization, and discusses its functional role as an excipient in drug development. While its physical characteristics and formulation applications are well-documented, this guide also clarifies that there is no current scientific literature attributing specific pharmacological activity or involvement in biological signaling pathways to this compound. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using standardized diagrams.

Core Chemical and Physical Properties

This compound, also known as propylene (B89431) glycol monostearate, is the monoester of stearic acid and 1,2-propanediol. It is a nonionic surfactant characterized by a long, lipophilic alkyl chain and a polar head containing a free hydroxyl group, which imparts its emulsifying properties.

It is important to note that while the chemically correct molecular formula for the monoester of stearic acid and 1,2-propanediol is C₂₁H₄₂O₃, various chemical databases may list alternative formulas such as C₂₁H₄₄O₄.[1][2] This discrepancy often arises from commercial preparations that may contain mixtures of mono- and diesters, as well as unreacted glycols. This guide will refer to the properties of the purified monoester.

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-hydroxypropyl octadecanoate | - |

| Synonyms | Propylene glycol monostearate, PGMS | [3][4] |

| CAS Number | 1323-39-3 | [5] |

| Molecular Formula | C₂₁H₄₂O₃ | [1][5] |

| Molecular Weight | 342.56 g/mol | [5] |

| Appearance | White to cream-colored waxy solid, beads, or flakes | [4] |

| Melting Point | 35 - 48 °C | [5] |

| Boiling Point | 447.7 ± 18.0 °C at 760 mmHg | [2] |

| Density | 0.9 ± 0.1 g/cm³ | [2] |

| Flash Point | 166.7 ± 14.0 °C | [2] |

| LogP (Octanol/Water) | 8.20 | [5] |

| Solubility | Soluble in organic solvents like ethanol; insoluble in water but can be dispersed in hot water.[1] | [1] |

Experimental Protocols

Synthesis: Direct Esterification

The most common industrial method for synthesizing this compound is the direct esterification of stearic acid with 1,2-propanediol.[6] This process typically employs a catalyst and heat to drive the reaction towards the formation of the monoester.

Materials:

-

Stearic Acid (C₁₈H₃₆O₂)

-

1,2-Propanediol (Propylene Glycol, C₃H₈O₂)

-

Base Catalyst (e.g., Sodium Carbonate, Potassium Hydroxide) or Acid Catalyst (e.g., p-Toluenesulfonic acid)[1][6]

-

Phosphoric Acid (for neutralization if using a base catalyst)[6]

-

Inert gas (e.g., Nitrogen)

Protocol:

-

Preparation: Stearic acid is melted, and 1,2-propanediol is preheated. Both reactants are filtered to remove impurities.[6]

-

Reaction Setup: A molar excess of 1,2-propanediol is charged into a reactor equipped with a stirrer, thermometer, and vacuum line under a nitrogen atmosphere.

-

Catalysis: The selected base or acid catalyst is added to the reactor, and the mixture is stirred.[6]

-

Esterification: Stearic acid is pumped into the reactor. The temperature is raised to 160-180°C, and a vacuum of 0.06-0.08 MPa is applied to facilitate the removal of water, a byproduct of the reaction. The reaction proceeds for 2-4 hours.[6]

-

Neutralization: After the reaction is complete (monitored by acid value titration), the mixture is cooled to 140-150°C. If a base catalyst was used, phosphoric acid is added to neutralize it.[6]

-

Purification: The resulting crude ester undergoes distillation to separate the pure this compound from unreacted starting materials and byproducts like diesters.[6] Commercial products may have purities upwards of 99%.[6]

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the qualitative and quantitative analysis of this compound. Due to its relatively low volatility, a derivatization step is often employed to convert it into a more volatile analyte for gas-phase analysis.

Materials:

-

This compound sample

-

Solvent (e.g., Hexane)

-

Silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) or transesterification agent (e.g., 2% sulfuric acid in methanol)[7][8]

-

Internal Standard

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)[9]

Protocol:

-

Sample Preparation (Derivatization):

-

An accurately weighed sample of this compound is dissolved in a suitable solvent.

-

The derivatizing agent (e.g., BSTFA) is added. The reaction mixture is heated (e.g., at 80°C) to convert the hydroxyl group to a volatile trimethylsilyl (B98337) (TMS) ether.[8]

-

Alternatively, transesterification can be performed to convert the ester into its corresponding fatty acid methyl ester (FAME), which is highly volatile.[7]

-

-

GC-MS Analysis:

-

An aliquot of the derivatized sample is injected into the GC-MS.

-

GC Conditions: The sample is separated on a capillary column (e.g., HP-5MS) using a temperature program. A typical program might start at 80°C, ramp up to 280-300°C, and hold to ensure elution of the analyte.[9][10]

-

MS Conditions: The separated components are ionized (typically by electron impact, EI) and detected by the mass spectrometer. The instrument can operate in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[9][10]

-

-

Data Analysis:

-

The retention time of the derivatized analyte is used for identification against a known standard.

-

The mass spectrum, showing a unique fragmentation pattern, confirms the identity of the compound.

-

Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

-

Role in Drug Development and Formulations

In the pharmaceutical industry, this compound is not an active pharmaceutical ingredient (API) but functions as an inactive ingredient, or excipient.[11][12] Excipients are crucial components that facilitate the manufacturing process, ensure the stability and bioavailability of the API, and improve patient acceptability.[13]

The primary functions of this compound in pharmaceutical formulations include:

-

Emulsifier: Its amphiphilic nature allows it to stabilize oil-in-water (O/W) or water-in-oil (W/O) emulsions, which is essential for creams, lotions, and some liquid oral dosage forms.[14]

-

Stabilizer: It helps to maintain the physical integrity of formulations, preventing the separation of different phases and ensuring a uniform distribution of the API.[3][14]

-

Lubricant: In the manufacturing of solid dosage forms like tablets and capsules, it can be used to reduce friction between the powder blend and the manufacturing equipment (e.g., tablet press dies and punches), ensuring smooth operation.[15][16]

-

Emollient and Thickening Agent: In topical formulations, it provides a lubricating and moisturizing effect on the skin and contributes to the desired viscosity of creams and ointments.[1]

Biological Activity and Signaling Pathways

A thorough review of scientific literature and toxicological databases indicates that this compound is considered a biochemically inert substance with a high safety profile. Its oral LD50 in mice is reported to be 26 g/kg, indicating very low acute toxicity.[5] Safety assessments have concluded that propylene glycol esters, including the stearate form, are safe for use in cosmetic and pharmaceutical applications at current concentrations.[17]

There is currently no published evidence to suggest that this compound possesses intrinsic pharmacological activity or interacts with specific biological signaling pathways. Its function in a biological context is limited to its role as a carrier or formulation aid, where it is designed to be non-reactive and facilitate the delivery of the API. Therefore, no signaling pathway diagrams can be generated.

Conclusion

This compound is a well-characterized fatty acid ester with defined physicochemical properties that make it a versatile and valuable excipient in drug development. Standardized protocols for its industrial synthesis and analytical characterization by methods such as GC-MS are well-established. Its primary role is to enhance the manufacturability, stability, and performance of pharmaceutical dosage forms, particularly as an emulsifier and lubricant. The existing body of scientific evidence supports its safety and confirms its status as a non-pharmacologically active ingredient.

References

- 1. PROPYLENE GLYCOL MONOSTEARATE [chembk.com]

- 2. chemigran.com [chemigran.com]

- 3. Propylene Glycol Monostearate Uses in Foods [cnchemsino.com]

- 4. PROPYLENE GLYCOL MONOSTEARATE - Ataman Kimya [atamanchemicals.com]

- 5. This compound | CAS#:1323-39-3 | Chemsrc [chemsrc.com]

- 6. CN105152929B - A kind of propylene glycol monostearate and its industrial process and application - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in paint samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. arpi.unipi.it [arpi.unipi.it]

- 10. lipidmaps.org [lipidmaps.org]

- 11. contractpharma.com [contractpharma.com]

- 12. pharmafocuseurope.com [pharmafocuseurope.com]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. mondstar.com [mondstar.com]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. mdpi.com [mdpi.com]

- 17. cir-safety.org [cir-safety.org]

An In-depth Technical Guide to the Synthesis of 2-Hydroxypropyl Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxypropyl stearate (B1226849), also known as propylene (B89431) glycol monostearate. This compound is a valuable emulsifier and stabilizer in the food, pharmaceutical, and cosmetic industries.[1][2][3] This document details the prevalent synthesis methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols.

Comparative Synthesis Data

The synthesis of 2-hydroxypropyl stearate can be broadly categorized into two primary methods: direct esterification of stearic acid and propylene glycol, and the reaction of stearic acid with propylene oxide. The choice of method and catalyst significantly impacts reaction conditions and final product purity. The following tables summarize the quantitative data from various synthesis approaches.

Table 1: Direct Esterification of Stearic Acid and 1,2-Propanediol

| Parameter | Acid Catalysis | Base Catalysis | Enzymatic Catalysis |

| Catalyst | p-Toluenesulfonic acid (PTSA), Sulfuric acid | Sodium carbonate, Potassium carbonate, Calcium oxide | Immobilized Lipase (B570770) (e.g., Candida antarctica Lipase B) |

| Temperature | 80-150°C[4] | 160-180°C[5] | 40-70°C[4] |

| Reaction Time | 2-24 hours[4] | 2-4 hours[5] | 4-48 hours[4] |

| Molar Ratio (Alcohol:Acid) | Often large excess of alcohol (e.g., 10:1 or higher)[4] | Not explicitly stated, but reactants are heated and fused[5] | 1:1 to 5:1[4] |

| Solvent | Toluene, Hexane (B92381), or excess alcohol[4] | Solvent-free[5] | Often solvent-free or in non-polar organic solvents[4] |

| Yield | Can exceed 95% with efficient water removal[4] | High, with final purity >99% after distillation[5] | Typically 80-95%[4] |

| Product Purity | Variable, potential for side reactions[4] | High, >99% after multi-stage distillation[5] | High, due to high selectivity[4] |

Table 2: Synthesis via Propylene Oxide

| Parameter | Propylene Oxide Method |

| Catalyst | Potassium hydroxide[6] |

| Temperature | 115-130°C[6] |

| Pressure | 2 to 5 atmospheres[6] |

| Molar Ratio (Propylene Oxide:Fatty Acid) | 1.0 to 1.2 mols of propylene oxide per mol of free fatty acid[6] |

| Catalyst Concentration | ~1.5% potassium hydroxide (B78521) based on the weight of fatty acid[6] |

| Yield | Not explicitly quantified, but produces a complex mixture[6] |

| Product Composition | A mixture of propylene glycol monoester, propylene glycol diester, polypropylene (B1209903) glycol, and esters of polypropylene glycol[6] |

Experimental Protocols

The following sections provide detailed methodologies for the key synthesis routes.

Protocol 1: Direct Esterification using Base Catalysis

This industrial process involves the direct esterification of 1,2-propanediol and stearic acid under vacuum with a base catalyst, followed by neutralization and distillation.[5]

Materials:

-

1,2-Propanediol (1,2-PD)

-

Stearic Acid

-

Base catalyst (e.g., sodium carbonate, potassium carbonate)[5]

-

Phosphoric acid

Equipment:

-

Reactor with heating, stirring, and vacuum capabilities

-

Distillation apparatus

Procedure:

-

Preparation: Heat and fuse 1,2-propanediol and stearic acid separately, followed by filtration.

-

Reaction:

-

Pump the filtered 1,2-propanediol into the reactor.

-

Add the base catalyst and stir for 25-35 minutes.

-

Pump the filtered stearic acid into the reactor.

-

Control the reaction temperature between 160-180°C and maintain a vacuum of 0.06-0.08 MPa.

-

Allow the esterification to proceed for 2-4 hours.

-

-

Neutralization:

-

After the reaction is complete, discharge the crude product and add phosphoric acid to neutralize the catalyst.

-

Carry out the neutralization reaction at 140-150°C for 0.5-1 hour.

-

-

Purification:

-

The resulting crude ester is transferred to a distillation apparatus.

-

Perform a four-stage distillation to collect the fraction of this compound with a purity exceeding 99%.[5]

-

Protocol 2: Synthesis via Propylene Oxide

This method involves the reaction of stearic acid with propylene oxide in the presence of a potassium hydroxide catalyst.[6]

Materials:

-

Stearic Acid

-

Propylene Oxide

-

Potassium Hydroxide (KOH)

Equipment:

-

Pressurized reactor with heating and stirring capabilities

Procedure:

-

Preparation:

-

Preheat a mixture of stearic acid and potassium hydroxide (approximately 1.5% KOH by weight of the fatty acid) to about 120°C in the reactor.

-

-

Reaction:

-

Add 1.0 to 1.2 moles of propylene oxide per mole of stearic acid to the preheated mixture.

-

Maintain the reaction pressure between 2 and 5 atmospheres.

-

Maintain the reaction temperature at approximately 120°C.

-

-

Product: The resulting product is a complex mixture containing propylene glycol monostearate, diesters, and polypropylene glycol esters, suitable for use as a food emulsifier.[6]

Protocol 3: Enzymatic Synthesis using Immobilized Lipase

This method utilizes the selectivity of lipase to catalyze the esterification under milder conditions, resulting in a high-purity product with fewer byproducts.[4]

Materials:

-

Stearic Acid

-

1,3-Propanediol (Note: The reference provides a protocol for 3-hydroxypropyl stearate which is analogous to the synthesis of this compound by substituting 1,2-propanediol)

-

Immobilized Candida antarctica lipase B (10% by weight of total substrates)

-

Activated molecular sieves (3Å)

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Shaker incubator

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, combine stearic acid and 1,2-propanediol.

-

Add immobilized Candida antarctica lipase B (10% by weight of the total substrates).

-

Add activated molecular sieves to remove the water produced during the reaction.

-

-

Incubation:

-

Seal the flask and place it in a shaker incubator at 60°C with constant agitation (200 rpm) for 24 hours.

-

-

Reaction Monitoring and Termination:

-

Monitor the reaction progress by analyzing small aliquots for the conversion of stearic acid via titration or Gas Chromatography (GC).

-

Once equilibrium is reached, stop the reaction by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed with hexane and dried for reuse.

-

-

Purification:

-

Dissolve the filtrate in hexane.

-

Wash the hexane solution with a saturated sodium bicarbonate solution to remove any remaining stearic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary.

-

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and purification of this compound.

Caption: Workflow for the industrial synthesis of this compound via direct esterification.

Caption: General experimental workflow for the enzymatic synthesis of this compound.

References

- 1. Propylene Glycol Monostearate Uses in Foods [cnchemsino.com]

- 2. PROPYLENE GLYCOL MONOSTEARATE - Ataman Kimya [atamanchemicals.com]

- 3. PROPYLENE GLYCOL MONOSTEARATE [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. CN105152929B - A kind of propylene glycol monostearate and its industrial process and application - Google Patents [patents.google.com]

- 6. US3499917A - Process for preparing high molecular content ester of propylene glycol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure Elucidation of 2-Hydroxypropyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypropyl stearate (B1226849), a monoester of stearic acid and propylene (B89431) glycol, is a non-ionic surfactant with wide applications in the pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, and lubricant. Its precise molecular structure is critical to its functionality and safety. Commercial products often contain a mixture of isomers, primarily 1-hydroxyprop-2-yl stearate and 2-hydroxypropyl stearate, along with diesters and unreacted starting materials. Therefore, a robust analytical workflow is essential for the comprehensive characterization and quality control of this compound.

This technical guide provides a detailed overview of the methodologies employed in the elucidation of the molecular structure of this compound. It covers the synthesis of the compound and the principal analytical techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), often coupled with chromatographic separation techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of stearic acid with propylene glycol. This can be accomplished via chemical or enzymatic catalysis.

Chemical Synthesis: Fischer-Speier Esterification

This classic method involves the reaction of stearic acid with an excess of propylene glycol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by the removal of water, often through azeotropic distillation.

Reaction Scheme:

Enzymatic Synthesis

Enzymatic synthesis, typically employing lipases, offers a greener alternative with higher selectivity, leading to fewer byproducts under milder reaction conditions. Immobilized lipases are often used to facilitate catalyst recovery and reuse.

Spectroscopic and Chromatographic Analysis

A combination of spectroscopic and chromatographic techniques is employed for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are crucial for distinguishing between the 1- and this compound isomers.

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. The key signals for this compound are expected in the following regions:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (stearate chain) | ~0.88 | Triplet |

| -(CH₂)₁₄- (stearate chain) | ~1.25 | Multiplet |

| -CH₂-COO- | ~2.30 | Triplet |

| -O-CH(CH₃)- | ~4.90 - 5.10 | Multiplet |

| -CH₂-OH | ~3.50 - 3.70 | Multiplet |

| -CH(CH₃)- (propylene glycol backbone) | ~1.20 | Doublet |

| -OH | Variable | Singlet (broad) |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -C=O (ester carbonyl) | ~173 - 174 |

| -O-CH(CH₃)- | ~70 - 72 |

| -CH₂-OH | ~65 - 67 |

| -CH(CH₃)- (propylene glycol backbone) | ~16 - 18 |

| -CH₂-COO- | ~34 - 35 |

| -(CH₂)n- (stearate chain) | ~22 - 32 |

| -CH₃ (stearate chain) | ~14 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (hydroxyl group) | 3200 - 3600 (broad) |

| C-H stretch (alkane) | 2850 - 3000 |

| C=O stretch (ester) | 1735 - 1750 |

| C-O stretch (ester and alcohol) | 1000 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for separating and identifying the components of a mixture. The molecular ion peak [M]⁺ for this compound is expected at m/z 342.6.

Expected Fragmentation Pattern:

The fragmentation of this compound in the mass spectrometer is expected to occur at the ester linkage and around the hydroxyl group. Key expected fragments include:

| m/z | Fragment Ion |

| 285 | [CH₃(CH₂)₁₆COOH]⁺ (Stearic acid) |

| 267 | [CH₃(CH₂)₁₆CO]⁺ (Acylium ion) |

| 77 | [HOCH₂CH(OH)CH₃]⁺ (Propylene glycol) |

| 59 | [CH(OH)CH₃]⁺ |

Experimental Protocols

Synthesis of this compound (Acid-Catalyzed Esterification)

-

Reactants: Stearic acid (1 mol), propylene glycol (3 mol, excess), and p-toluenesulfonic acid (0.05 mol, catalyst).

-

Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Procedure:

-

Combine stearic acid, propylene glycol, and p-toluenesulfonic acid in the round-bottom flask.

-

Heat the mixture to reflux (approximately 120-140 °C).

-

Continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or by measuring the acid value of the reaction mixture.

-

Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

-

Neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Remove the excess propylene glycol and solvent under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample into a vial.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or hexane).

-

(Optional but recommended for better volatility and peak shape) Derivatize the hydroxyl group by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 60-70 °C for 30 minutes.

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

High-Performance Liquid Chromatography (HPLC) Analysis

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample into a vial.

-

Dissolve the sample in 10 mL of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Gradient Program: Start with 80% acetonitrile, increase to 100% acetonitrile over 20 minutes, and hold for 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm) if the compound has sufficient chromophores.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 10-20 mg of the purified sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

-

¹³C NMR:

-

Number of scans: 1024 or more

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Liquid samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

-

-

IR Spectrometer Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Visualizations

Workflow for Molecular Structure Elucidation

Caption: Overall workflow for the synthesis, purification, and structural elucidation of this compound.

Chemical Synthesis of this compound

Caption: Acid-catalyzed esterification of stearic acid and propylene glycol to form this compound.

Conclusion

The molecular structure elucidation of this compound requires a multi-technique analytical approach. The combination of NMR spectroscopy for detailed structural information, IR spectroscopy for functional group identification, and mass spectrometry for molecular weight and fragmentation analysis provides a comprehensive characterization of the molecule. Chromatographic techniques such as GC and HPLC are essential for the separation and analysis of isomeric mixtures and impurities that are often present in commercial products. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of products containing this compound.

A Comprehensive Technical Guide to the Physical Properties of 2-Hydroxypropyl Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Hydroxypropyl stearate (B1226849). The information is curated for professionals in research and development who require precise data for formulation, characterization, and quality control purposes. This document aggregates available data, outlines general experimental methodologies for property determination, and presents a logical workflow for its physical characterization.

Chemical Identity

2-Hydroxypropyl stearate is the monoester of stearic acid and propylene (B89431) glycol. It is a non-ionic surfactant and emulsifying agent used in various pharmaceutical, cosmetic, and food applications.

| Identifier | Value |

| IUPAC Name | 2-hydroxypropyl octadecanoate |

| Synonyms | Propylene glycol monostearate, 2-Hydroxypropyl octadecanoate, NSC 4841[1] |

| CAS Number | 1323-39-3[1][2][3] |

| Molecular Formula | C₂₁H₄₂O₃[1] |

| Molecular Weight | 342.56 g/mol [1][2][4] |

| Chemical Structure | (Illustration of the chemical structure) |

Quantitative Physical and Chemical Data

The following tables summarize the key quantitative physical and chemical properties of this compound.

Table 2.1: General Physical Properties

| Property | Value | Notes |

| Physical State | Solid at room temperature[1] | Often described as a waxy solid. |

| Appearance | White to yellowish solid | Based on typical appearance of similar fatty acid esters. |

| Density | 0.9 ± 0.1 g/cm³[2][4] | At standard conditions. |

Table 2.2: Thermal Properties

| Property | Value | Notes |

| Melting Point | 35 °C[2][4] to 41-48 °C[3] | The range may reflect differences in purity or isomeric composition. |

| Boiling Point | 447.7 ± 18.0 °C[2][4] | At 760 mmHg. |

| Flash Point | 166.7 ± 14.0 °C[2][4] |

Table 2.3: Solubility and Partitioning

| Property | Value | Conditions |

| Solubility | Soluble in Chloroform, Ethanol, Ethyl ether, Hexane[1] | Insoluble in water is expected[5] |

| Octanol/Water Partition Coefficient (LogP) | 8.20[2] | Calculated value, indicating high lipophilicity. |

Table 2.4: Other Physicochemical Properties

| Property | Value | Conditions |

| Vapor Pressure | 0.0 ± 2.5 mmHg[2] | At 25 °C. |

Experimental Protocols for Property Determination

3.1 Melting Point Determination

The melting point of a solid like this compound is typically determined using one of the following methods:

-

Capillary Method (USP <741>): A small, powdered sample is packed into a capillary tube and heated in a calibrated apparatus. The temperature range over which the sample melts is recorded as the melting range.

-

Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. The melting point is determined from the peak of the endothermic transition in the DSC thermogram.

3.2 Boiling Point Determination

The boiling point can be determined by:

-

Distillation Method: The sample is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid at a given pressure is recorded.

-

Ebulliometer: An instrument that precisely measures the boiling point of a liquid by measuring the temperature of the vapor-liquid equilibrium.

3.3 Density Measurement

The density of a solid can be measured by:

-

Pycnometry: A pycnometer (a flask with a specific volume) is used to measure the volume of the solid by displacement of a liquid of known density in which the solid is insoluble. The mass of the solid is then divided by the determined volume.

-

Gas Pycnometry: This technique uses a gas (typically helium) to measure the volume of the solid, which is then used to calculate the density.

3.4 Solubility Assessment

To determine solubility:

-

Equilibrium Solubility Method: An excess amount of the solid is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium. The solution is then filtered, and the concentration of the dissolved solute is determined by a suitable analytical method (e.g., HPLC, gravimetry).

Visualization of Logical Workflow

As this compound is an excipient and not a pharmacologically active substance, it is not involved in biological signaling pathways. The following diagram illustrates a logical workflow for the physical and chemical characterization of this compound.

References

2-Hydroxypropyl stearate CAS number and synonyms

An In-depth Technical Guide to 2-Hydroxypropyl Stearate (B1226849)

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of 2-Hydroxypropyl stearate, a widely used excipient in the pharmaceutical and cosmetic industries.

Chemical Identification

This compound is the ester of stearic acid and propylene (B89431) glycol. Its chemical identity is defined by its CAS number and a variety of synonyms.

| Identifier | Value |

| CAS Number | 1323-39-3[1] |

| Molecular Formula | C21H42O3 |

| Molecular Weight | 342.56 g/mol [1] |

| IUPAC Name | 2-hydroxypropyl octadecanoate |

| Synonyms | Octadecanoic acid, 2-hydroxypropyl ester; Propylene glycol monostearate; 1,2-Propanediol monostearate[2]; Prostearin; Monosteol |

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical properties and toxicological profile.

| Property | Value | Source |

| Density | 0.9 ± 0.1 g/cm³ | [1][3] |

| Boiling Point | 447.7 ± 18.0 °C at 760 mmHg | [1][3] |

| Melting Point | 35 °C | [1][3] |

| Flash Point | 166.7 ± 14.0 °C | [1][3] |

| Oral LD50 (Mouse) | 26 g/kg | [1] |

| Intraperitoneal LD50 (Mouse) | 200 mg/kg | [1] |

Synthesis of this compound

The industrial production of this compound primarily involves two main synthetic routes: direct esterification and reaction with propylene oxide.

Experimental Protocol 1: Direct Esterification of Stearic Acid and Propylene Glycol

This method involves the direct reaction of stearic acid with 1,2-propanediol, typically in the presence of a catalyst.

Materials:

-

Stearic Acid

-

1,2-Propanediol (Propylene Glycol)

-

Catalyst (e.g., p-toluenesulfonic acid, sodium carbonate, potassium carbonate)

-

Solvent (optional, e.g., toluene (B28343) for azeotropic water removal)

-

Phosphoric acid (for neutralization if a base catalyst is used)

Procedure:

-

Charge a reaction vessel with stearic acid and an excess of 1,2-propanediol.

-

If using an acid catalyst and a solvent, add p-toluenesulfonic acid and toluene to the mixture.

-

Heat the reaction mixture to reflux (typically 160-180°C) and continuously remove the water formed during the reaction using a Dean-Stark apparatus.[4]

-

If using a base catalyst, add the catalyst (e.g., sodium carbonate) to the 1,2-propanediol, stir, and then add the molten stearic acid. The reaction is typically carried out under vacuum (0.06-0.08 MPa).[4]

-

Monitor the reaction progress by measuring the acid value of the mixture.

-

Once the reaction is complete, cool the mixture. If a base catalyst was used, neutralize the mixture with phosphoric acid.[4]

-

The crude product can be purified by distillation to obtain high-purity this compound.[4]

Experimental Protocol 2: Reaction of Stearic Acid with Propylene Oxide

This process offers an alternative route that avoids the formation of water as a byproduct.

Materials:

-

Stearic Acid

-

Propylene Oxide

-

Catalyst (e.g., potassium hydroxide)

Procedure:

-

Preheat a mixture of stearic acid and the potassium hydroxide (B78521) catalyst to approximately 120°C in a pressure reactor.[5]

-

Add propylene oxide to the reactor at a pressure of 2 to 5 atmospheres. A molar ratio of 1.0 to 1.2 moles of propylene oxide per mole of stearic acid is typically used.[5]

-

Maintain the reaction temperature at around 120°C until the reaction is complete.[5]

-

The resulting product is a high-purity propylene glycol monostearate.

Caption: Chemical synthesis workflows for this compound.

Applications in Pharmaceutical Formulations

This compound is primarily used in the pharmaceutical, cosmetic, and food industries as a lipophilic, non-ionic emulsifier.[6] Its functions in these formulations include:

-

Emulsifier and Stabilizer: It is used to create stable oil-in-water emulsions. It is often used in combination with other emulsifiers to enhance its effect.

-

Foaming Agent: It has excellent foaming properties, making it useful in products like whipped toppings and cake batters.[6]

-

Crystal Modifier: In shortenings and margarines, it helps to stabilize the crystal structure.

-

Dispersing Aid: It aids in the dispersion of components in products like non-dairy creamers.

In pharmaceutical formulations, its role is that of an excipient, contributing to the physical form and stability of the final product rather than having a therapeutic effect.

Analytical Methods

Ensuring the purity of this compound is crucial for its application. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for its analysis.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the analysis of this compound. Due to the lack of a strong chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are preferred over UV detectors. This allows for the quantification of the main component and the detection of non-volatile impurities without the need for derivatization.

-

Gas Chromatography (GC): GC can also be used for the analysis of this compound, particularly for assessing the fatty acid profile. This typically requires a derivatization step to convert the fatty acid esters into more volatile fatty acid methyl esters (FAMEs) for analysis.

There is a notable absence of published research on the specific biological activities or signaling pathways of this compound. Its primary role is well-established as a functional excipient in a variety of formulations.

References

- 1. This compound | CAS#:1323-39-3 | Chemsrc [chemsrc.com]

- 2. Propylene Glycol Monostearate [drugfuture.com]

- 3. chemigran.com [chemigran.com]

- 4. CN105152929B - A kind of propylene glycol monostearate and its industrial process and application - Google Patents [patents.google.com]

- 5. US3499917A - Process for preparing high molecular content ester of propylene glycol - Google Patents [patents.google.com]

- 6. Propylene Glycol Monostearate Uses in Foods [cnchemsino.com]

A Comprehensive Technical Guide to the Solubility of 2-Hydroxypropyl Stearate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Hydroxypropyl stearate (B1226849) is an ester of stearic acid and propylene (B89431) glycol. It is a white to cream-colored waxy solid with a slight fatty odor.[1] Its primary function in formulations is as an emulsifier, stabilizer, and thickener.[2] Understanding its solubility in various organic solvents is paramount for the rational design of drug delivery systems, topical formulations, and other complex mixtures. The choice of solvent can significantly impact the manufacturing process, stability, and bioavailability of the final product.

Solubility Profile of 2-Hydroxypropyl Stearate

Extensive literature review indicates that this compound is generally soluble in a wide array of organic solvents and insoluble in aqueous and highly polar, protic solvents like water and glycerin.[1][3] The solubility is attributed to the long alkyl chain of the stearate moiety, which facilitates interaction with non-polar and weakly polar organic solvents.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available data.

| Solvent Class | Solvent | Solubility | Reference |

| Alcohols | Ethanol | Soluble | [1][3] |

| Isopropanol | Soluble | [3] | |

| Methanol (Heated) | Slightly Soluble | [4] | |

| Esters | Ethyl Acetate | Soluble | [3] |

| Isopropyl Myristate | Soluble | [3] | |

| Ketones | Acetone | Soluble | [1][3] |

| Halogenated Hydrocarbons | Chloroform | Soluble (Slightly) | [3][4] |

| Dichloromethane | Slightly Soluble | [4] | |

| Aromatic Hydrocarbons | Benzene | Soluble | [3] |

| Ethers | Diethyl Ether | Soluble | [3] |

| Oils | Mineral Oil | Soluble | [3] |

| Cottonseed Oil (Hot) | Soluble | [3] | |

| Peanut Oil | Soluble | [3] | |

| Glycols | Propylene Glycol | Insoluble | [3] |

| Glycerin | Insoluble | [3] | |

| Aqueous | Water | Insoluble | [1][3] |

Note: The term "soluble" in this context is based on descriptive accounts in the literature and does not imply specific quantitative values.

Quantitative Solubility Data

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is based on the principle of achieving equilibrium between the dissolved and undissolved solute at a constant temperature.

Materials and Equipment

-

This compound (analytical grade)

-

Organic solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Oven or vacuum oven

-

Beakers and other standard laboratory glassware

Experimental Procedure

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. b. Add a known volume of the organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. b. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.

-

Sample Collection and Filtration: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle. b. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling. c. Immediately filter the solution through a syringe filter into a pre-weighed beaker.

-

Solvent Evaporation and Mass Determination: a. Place the beaker containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. b. Once the solvent has completely evaporated, cool the beaker in a desiccator to room temperature. c. Weigh the beaker with the dried solute.

-

Calculation of Solubility: a. The mass of the dissolved this compound is the final weight of the beaker minus the initial weight of the empty beaker. b. The solubility can be expressed in various units, such as g/100 mL or mg/mL, by dividing the mass of the dissolved solute by the volume of the supernatant collected.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

This compound exhibits broad solubility in a variety of organic solvents, a characteristic that is fundamental to its utility as a versatile excipient in pharmaceutical and other formulations. While qualitative data are abundant, the absence of publicly available quantitative solubility data underscores the necessity for experimental determination tailored to specific formulation requirements. The protocol and workflow provided in this guide offer a robust framework for researchers and drug development professionals to accurately ascertain the solubility of this compound, thereby facilitating informed decisions in product development and optimization.

References

thermal properties of 2-Hydroxypropyl stearate

An In-depth Technical Guide on the Thermal Properties of 2-Hydroxypropyl Stearate (B1226849)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known (CAS No. 1323-39-3). The information is compiled from various sources to assist researchers and professionals in the fields of pharmaceuticals and materials science. This document focuses on quantitative thermal data, the experimental protocols used for their determination, and a logical workflow for thermal analysis.

Physicochemical and Thermal Properties

2-Hydroxypropyl stearate is the monoester of stearic acid and 1,2-propanediol. Its thermal behavior is critical for applications in drug formulation and development, where it may be used as an emulsifier, stabilizer, or matrix-forming excipient. The following tables summarize its key physical and thermal properties based on available data.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1323-39-3 | [1][2] |

| Molecular Formula | C21H42O3 | |

| Molecular Weight | 342.56 g/mol | |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

Table 2: Thermal Properties of this compound

| Thermal Property | Value | Source(s) |

| Melting Point | 35°C | [1] |

| 41-48°C | [2] | |

| Boiling Point | 447.7 ± 18.0 °C at 760 mmHg | [1] |

| Flash Point | 166.7 ± 14.0 °C | [1] |

| Decomposition Temperature | Data not available in the provided search results. Stearic acid, a component, decomposes significantly between 320-480°C.[3] | N/A |

| Specific Heat Capacity | Data not available in the provided search results. | N/A |

| Thermal Conductivity | Data not available in the provided search results. | N/A |

Experimental Protocols for Thermal Analysis

The thermal properties of pharmaceutical compounds like this compound are typically determined using thermo-analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure changes in physical properties as a function of temperature. It quantifies the heat flow into or out of a sample relative to a reference as both are subjected to a controlled temperature program. This method is invaluable for determining melting points, phase transitions, and purity.[4]

Detailed Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials, such as indium, which has a well-defined melting point and heat of fusion.[5]

-

Measurement Conditions:

-

The sample and reference pans are placed in the DSC cell.

-

An inert atmosphere (e.g., nitrogen gas) is maintained to prevent oxidative degradation.

-

A linear temperature ramp is applied, for example, heating from ambient temperature to a point well above the expected melting temperature at a constant rate (e.g., 10 °C/min).[6]

-

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. An endothermic peak indicates melting, and the onset temperature of this peak is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is used to assess thermal stability and decomposition profiles, as well as to quantify volatile content like moisture or residual solvents.[8]

Detailed Methodology:

-

Sample Preparation: A sample of the material (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or ceramic).

-

Instrument Setup:

-

The pan is placed on a sensitive microbalance within a furnace.

-

The system is purged with a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative studies) at a specific flow rate.

-

-

Measurement Conditions:

-

The sample is heated at a constant rate (e.g., 10 or 20 K/min) over a specified temperature range.[9]

-

The mass of the sample is continuously recorded throughout the heating program.

-

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature. The onset temperature of a significant mass loss step is often considered the decomposition temperature. The derivative of this curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal.[9]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the thermal characterization of a pharmaceutical excipient like this compound.

Caption: Workflow for Thermal Analysis of this compound.

References

- 1. chemigran.com [chemigran.com]

- 2. This compound [chemdict.com]

- 3. researchgate.net [researchgate.net]

- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tainstruments.com [tainstruments.com]

- 6. researchgate.net [researchgate.net]

- 7. sevenstarpharm.com [sevenstarpharm.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. photos.labwrench.com [photos.labwrench.com]

An In-depth Technical Guide to the Safety and Toxicity of 2-Hydroxypropyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxypropyl stearate (B1226849), also known as propylene (B89431) glycol monostearate, is an ester of propylene glycol and stearic acid widely used in cosmetics, food, and pharmaceutical formulations. This technical guide provides a comprehensive overview of its safety and toxicity profile, drawing from publicly available data and established testing protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the safe use of this compound. Overall, 2-Hydroxypropyl stearate is considered to have a low order of acute toxicity, is not a significant skin or eye irritant, and is non-mutagenic. It is readily hydrolyzed in the body to propylene glycol and stearic acid, which are then metabolized through their respective endogenous pathways.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2-Hydroxypropyl octadecanoate |

| Synonyms | Propylene glycol monostearate, PGMS |

| CAS Number | 1323-39-3 |

| Molecular Formula | C21H42O3 |

| Molecular Weight | 342.56 g/mol |

Toxicological Data

The toxicological profile of this compound has been evaluated through various studies, which are summarized below.

Acute Toxicity

The acute toxicity of this compound is low.

| Test | Species | Route | LD50 | Reference |

| Acute Oral Toxicity | Rat | Oral | ~25.8 g/kg | [1] |

| Acute Oral Toxicity | Mouse | Oral | 26 g/kg | |

| Acute Toxicity | Mouse | Intraperitoneal | 200 mg/kg |

Skin and Eye Irritation

Studies have shown that this compound has a low potential for skin and eye irritation.

| Test | Species | Results | Reference |

| Skin Irritation | Rabbit | Not a significant irritant | [1] |

| Eye Irritation | Rabbit | Not a significant irritant | [1] |

Mutagenicity

This compound has been found to be non-mutagenic in bacterial reverse mutation assays.

| Test | System | Results | Reference |

| Ames Test | Salmonella typhimurium | Negative | [1] |

Experimental Protocols

The following sections detail the standard methodologies for the key toxicological assessments, based on OECD guidelines.

Acute Oral Toxicity - OECD Guideline 401 (and alternatives 423, 425)

Objective: To determine the acute oral toxicity of a substance.

Test Animals: Typically rats, one sex (usually females).

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Several dose levels are used with a group of animals for each level.

-

Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

The LD50 (the dose causing mortality in 50% of the animals) is calculated.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Test Animals: Albino rabbits.

Procedure:

-

A small area of the animal's skin is shaved.

-

The test substance (0.5 g or 0.5 mL) is applied to the shaved area and covered with a gauze patch.

-

The patch is left in place for 4 hours.

-

After 4 hours, the patch and any residual test substance are removed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the skin reactions is scored according to a standardized grading system.

Acute Eye Irritation/Corrosion - OECD Guideline 405

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Test Animals: Albino rabbits.

Procedure:

-

The test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

-

The severity of the ocular lesions is scored using a standardized system.

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

Objective: To evaluate the mutagenic potential of a substance by its ability to induce reverse mutations in strains of Salmonella typhimurium and Escherichia coli.

Procedure:

-

Histidine-dependent strains of S. typhimurium or tryptophan-dependent strains of E. coli are used.

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

-

The bacteria are then plated on a minimal agar (B569324) medium lacking the required amino acid.

-

After incubation, the number of revertant colonies (colonies that have mutated and can now grow in the absence of the amino acid) is counted.

-

A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.[2][3][4]

Metabolism and Potential Signaling Pathways

This compound is readily hydrolyzed to propylene glycol and stearic acid.[1] The safety profile of this compound is therefore closely linked to the known metabolic and signaling effects of these two components.

Metabolism of this compound

Caption: Hydrolysis of this compound.

Potential Signaling Pathways of Metabolites

While no specific signaling pathways have been identified for this compound itself, its metabolites, propylene glycol and stearic acid, have been shown to interact with various cellular signaling cascades.

Studies on the nephrotoxicity of propylene glycol suggest the involvement of oxidative stress and the activation of the NF-κB signaling pathway, leading to an inflammatory response.[5]

References

- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 2. nucro-technics.com [nucro-technics.com]

- 3. The bacterial reverse mutation test | RE-Place [re-place.be]

- 4. oecd.org [oecd.org]

- 5. Acute and subacute oral toxicity of propylene glycol enantiomers in mice and the underlying nephrotoxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Regulatory Landscape of 2-Hydroxypropyl Stearate: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Core Regulatory Information of 2-Hydroxypropyl Stearate (B1226849) for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the regulatory status and safety profile of 2-hydroxypropyl stearate, an excipient of growing interest in pharmaceutical and cosmetic formulations. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering a consolidated source of regulatory information, toxicological data, and experimental methodologies.

Introduction to this compound

This compound, also commonly known as propylene (B89431) glycol monostearate (PGMS), is the monoester of propylene glycol and stearic acid. It is a lipophilic surfactant and emulsifier used to improve the texture, stability, and consistency of various products. Its versatile properties have led to its use in a wide range of applications, including as a food additive, in cosmetic formulations, and as a potential excipient in drug delivery systems.[1][2][3]

Regulatory Status and Approvals

This compound is recognized and regulated by several major international bodies. Its regulatory status is largely favorable, reflecting a long history of safe use in consumer products.

United States Food and Drug Administration (FDA): In the United States, propylene glycol monostearate is Generally Recognized as Safe (GRAS) for use in food.[4] This designation allows for its use as an emulsifier, stabilizer, and thickening agent within specified limits.[4] It is also listed in the Code of Federal Regulations (CFR) Title 21, specifically under section 175.105, as an indirect food additive for use in adhesives.

European Chemicals Agency (ECHA): Under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in Europe, this compound is registered, and importantly, no hazards have been classified for this substance.

Joint FAO/WHO Expert Committee on Food Additives (JECFA): JECFA has evaluated propylene glycol monostearate and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[5]

Cosmetic Ingredient Review (CIR): The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of propylene glycol stearates and concluded that they are safe as cosmetic ingredients in the current practices of use and concentration.[6][7]

A summary of the key regulatory information is provided in the table below.

| Regulatory Body | Designation/Status | Regulation/Reference | Permitted Use |

| U.S. FDA | Generally Recognized as Safe (GRAS) | 21 CFR 175.105 | Emulsifier, stabilizer, thickener in food; component of adhesives.[4] |

| ECHA | Registered; No hazard classification | REACH Regulation | Various industrial and consumer uses. |

| JECFA | No safety concern | TRS 913-JECFA 59/112 | Flavoring agent.[5] |

| CIR | Safe as used | Final Report on the Safety Assessment of Propylene Glycol Stearate | Cosmetic ingredient.[6][7] |

Toxicological Profile and Safety Data

The safety of this compound is well-documented through a series of toxicological studies. The substance is characterized by a low order of acute toxicity and is not found to be a significant irritant or sensitizer.

Acute Oral Toxicity

An acute oral toxicity study in rats has established a high LD50 value, indicating low toxicity upon ingestion.

| Study | Species | Route | LD50 | Reference |

| Acute Oral Toxicity | Rat | Oral | ~25.8 g/kg body weight | CIR Report[6][7] |

Dermal and Ocular Irritation

Studies on rabbits have shown that this compound does not cause significant skin or eye irritation.

| Study | Species | Endpoint | Result | Reference |

| Acute Dermal Irritation | Rabbit | Skin Irritation | Not a significant irritant | CIR Report[6][7] |

| Acute Eye Irritation | Rabbit | Eye Irritation | Not a significant irritant | CIR Report[6][7] |

Mutagenicity

In vitro studies have demonstrated that this compound is not mutagenic.

| Study | Test System | Result | Reference |

| In Vitro Mutagenicity | Microbial Assays (Ames Test) | Negative | CIR Report[6][7] |

Note: Specific details of the microbial strains and concentrations tested are not publicly available, but the CIR review concluded the substance is not mutagenic based on these assays.

Experimental Protocols

The toxicological data for this compound have been generated following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (based on OECD Guideline 401)

-

Test Principle: The test substance is administered in a single high dose or in a series of doses to a group of rodents. The animals are observed for a defined period for signs of toxicity and mortality.

-

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (typically females as they can be slightly more sensitive) are used.[8] Animals are acclimatized to laboratory conditions.

-

Dosage: A limit test is often performed at a high dose level (e.g., 2000 or 5000 mg/kg). The substance is typically administered via oral gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[8]

-

Necropsy: A gross necropsy is performed on all animals at the end of the study to identify any treatment-related abnormalities.

-

Acute Dermal Irritation (based on OECD Guideline 404)

-

Test Principle: The test substance is applied to the skin of an animal to determine its potential to cause reversible inflammatory changes.

-

Methodology: